Cas no 2034399-09-0 (N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide)
![N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034399-09-0x500.png)
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- Tetrahydro-N-[[2-(2-thienyl)-3-pyridinyl]methyl]-2-furancarboxamide
- N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
-
- Inchi: 1S/C15H16N2O2S/c18-15(12-5-2-8-19-12)17-10-11-4-1-7-16-14(11)13-6-3-9-20-13/h1,3-4,6-7,9,12H,2,5,8,10H2,(H,17,18)
- InChI Key: ZWQBIHSNYSOCQF-UHFFFAOYSA-N
- SMILES: O1CCCC1C(NCC1=CC=CN=C1C1SC=CC=1)=O
Experimental Properties
- Density: 1.261±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 560.9±50.0 °C(Predicted)
- pka: 13.56±0.20(Predicted)
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6482-7577-20mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-5μmol |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-30mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-75mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6482-7577-50mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6482-7577-25mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-100mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6482-7577-20μmol |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-3mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6482-7577-15mg |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide |
2034399-09-0 | 15mg |
$133.5 | 2023-09-08 |
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide Related Literature
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
3. Book reviews
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide
Professional Introduction to N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS No. 2034399-09-0)
N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide, identified by its CAS number 2034399-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of heterocyclic structures, specifically thiophene and pyridine moieties, with an oxolane ring substituent. The unique architectural design of this molecule imparts it with a distinct set of chemical properties and biological activities that make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The structural framework of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is meticulously crafted to leverage the complementary interactions between the thiophene and pyridine rings. The thiophene ring, known for its aromatic stability and electronic richness, serves as a key pharmacophore that can engage in π-stacking interactions with biological targets. Concurrently, the pyridine ring introduces a nitrogen-rich environment that enhances hydrogen bonding capabilities, further facilitating binding to specific protein or nucleic acid receptors. The incorporation of an oxolane ring adds an additional layer of conformational flexibility, allowing the molecule to adopt multiple binding conformations that may improve its affinity and selectivity for target sites.
In recent years, there has been a surge in research focused on the development of small molecule inhibitors targeting protein-protein interactions (PPIs), which play a pivotal role in numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has emerged as a compelling lead compound in this domain due to its ability to modulate PPIs through precise spatial and electronic interactions. The compound's dual functionality—combining the electron-deficient pyridine moiety with the electron-rich thiophene ring—creates a balanced pharmacophoric profile that can effectively disrupt aberrant protein-protein interactions without compromising overall biological function.
The oxolane ring in N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide serves multiple purposes beyond mere structural scaffolding. It acts as a rigidifying element that constrains certain rotational freedoms of the molecule, thereby optimizing its binding orientation to biological targets. Additionally, the oxolane ring can undergo stereoelectronic tuning through functionalization at specific positions, allowing chemists to fine-tune the compound's interaction profile. This adaptability has been exploited in recent synthetic efforts to develop analogues of N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide with enhanced potency and selectivity against specific PPIs.
The pharmacological potential of N-{[2-(< strong >thiophen - 2 - yl strong >) < strong > pyridin - 3 - yl strong >]methyl}< strong > oxolane - 2 - carboxamide strong > has been further validated by several preclinical studies conducted over the past decade. These studies have demonstrated its ability to inhibit the interaction between key disease-related proteins, such as those involved in tumor progression and inflammatory responses. For instance, research has shown that this compound can effectively disrupt the interaction between cyclin-dependent kinases (CDKs) and their regulatory subunits, thereby inhibiting cell cycle progression in cancer cells. Moreover, its ability to modulate inflammatory pathways has been observed in models of chronic inflammation, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and Crohn's disease.
The synthesis of N-{[2-(< strong >thiophen - 2 - yl strong >) < strong > pyridin - 3 - yl strong >]methyl}< strong > oxolane - 2 - carboxamide strong > presents unique challenges due to its complex structural features. However, advances in synthetic methodology have made it increasingly feasible to construct this molecule with high precision and yield. Key synthetic strategies include cross-coupling reactions between halogenated thiophenes and pyridines, followed by functionalization of the resulting intermediates with an oxolane ring. These steps are typically carried out under controlled conditions to ensure regioselectivity and minimize side reactions. Recent innovations in catalytic systems have further streamlined these processes, enabling more efficient access to this compound and its analogues.
The development of N-{[2-(< strong >thiophen - 2 - yl strong >) < strong > pyridin - 3 - yl strong >]methyl}< strong > oxolane - 2 - carboxamide strong > as a therapeutic agent is not without its challenges. One major hurdle is achieving optimal solubility and bioavailability while maintaining structural integrity under physiological conditions. To address this issue, researchers have explored various strategies such as prodrug formulations and molecular encapsulation techniques. These approaches aim to enhance the compound's pharmacokinetic properties without compromising its biological activity once inside the body. Additionally, concerns regarding potential off-target effects must be carefully evaluated through rigorous computational modeling and experimental validation before moving into clinical trials.
The future prospects for N-{[2-(< strong >thiophen - 2 - yl strong >) < strong > pyridin - 3 - yl strong >]methyl}< strong > oxolane - 2 - carboxamide strong > are bright given its multifaceted pharmacological profile and synthetic tractability. Ongoing research efforts are focused on expanding its therapeutic applications by identifying new biological targets and developing more potent derivatives through structure-based drug design principles. Collaborative initiatives between academic laboratories and pharmaceutical companies are expected to accelerate these efforts toward bringing novel treatments based on this compound into clinical practice within the next decade or so.
2034399-09-0 (N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide) Related Products
- 2732246-39-6(6,6-Difluoro-7,7-dimethyl-1,4-oxazepane)
- 1805073-63-5(3-Chloro-5-(difluoromethyl)-4-iodopyridine-2-acetonitrile)
- 64725-77-5(Bicyclo[2.1.1]hexane-1-carboxylic acid)
- 1566883-08-6(1-(2,3-dihydrobenzofuran-2-yl)pent-4-en-1-one)
- 162613-57-2(5-Hexenoic acid, 3-hydroxy-, methyl ester)
- 39195-66-9(Benzofuran, 2-(4-chlorophenyl)-)
- 840-59-5(6-Methyl-3-(4-methylphenyl)-3,4-dihydroquinazoline)
- 1227598-94-8(7-Bromo-6-fluoroindole-3-acetonitrile)
- 51944-07-1(Nickel (II) carbonate, typically 99.8% (metals basis))
- 950416-07-6(4-3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine)




